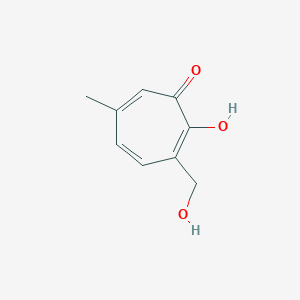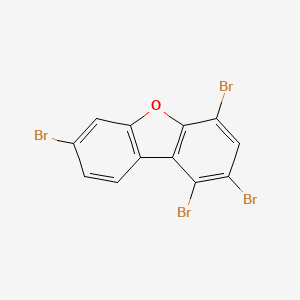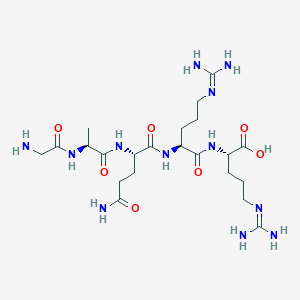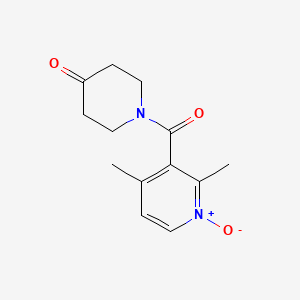![molecular formula C21H28O3Si B12599643 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol CAS No. 645412-77-7](/img/structure/B12599643.png)
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an oxan-2-ol structure. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the least hindered hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the oxan-2-ol to oxan-2-amine derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of oxan-2-one derivatives.
Reduction: Formation of oxan-2-amine derivatives.
Substitution: Formation of deprotected hydroxyl compounds or other substituted derivatives.
Applications De Recherche Scientifique
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound’s stability under acidic conditions allows for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .
Propriétés
Numéro CAS |
645412-77-7 |
|---|---|
Formule moléculaire |
C21H28O3Si |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
5-[tert-butyl(diphenyl)silyl]oxyoxan-2-ol |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-14-15-20(22)23-16-17/h4-13,17,20,22H,14-16H2,1-3H3 |
Clé InChI |
BABRXTQJOGVEBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(OC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)





